molecular formula C8H6ClFO4S B1430995 3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoic acid CAS No. 1423028-95-8

3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoic acid

Cat. No.: B1430995
CAS No.: 1423028-95-8
M. Wt: 252.65 g/mol
InChI Key: PDTIQNOMIWVSQI-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoic acid is an organic compound characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methyl group attached to a benzoic acid core

Properties

IUPAC Name

3-chlorosulfonyl-2-fluoro-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO4S/c1-4-2-5(8(11)12)7(10)6(3-4)15(9,13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTIQNOMIWVSQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoic acid typically involves the chlorosulfonation of 2-fluoro-5-methylbenzoic acid. The reaction is carried out by treating the benzoic acid derivative with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

C7H5FO2+ClSO3HC7H4ClFO4S+H2O\text{C}_7\text{H}_5\text{FO}_2 + \text{ClSO}_3\text{H} \rightarrow \text{C}_7\text{H}_4\text{ClFO}_4\text{S} + \text{H}_2\text{O} C7​H5​FO2​+ClSO3​H→C7​H4​ClFO4​S+H2​O

This reaction requires careful handling due to the corrosive nature of chlorosulfonic acid and the need to control the reaction temperature to avoid decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorosulfonic acid and specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.

    Reducing Agents: Tin(II) chloride and other reducing agents are used for reduction reactions.

Major Products Formed

Scientific Research Applications

Pharmaceutical Synthesis

3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution makes it valuable for creating sulfonamide derivatives, which are known for their antibacterial properties.

  • Case Study : Research has demonstrated that derivatives of this compound can inhibit specific enzymes related to bacterial growth, thereby contributing to the development of new antibiotics .

Agrochemical Development

The compound is also investigated for its potential use in agrochemicals. Its structure allows for modifications that can lead to the development of herbicides or fungicides.

  • Example : A study indicated that derivatives of this compound exhibited herbicidal activity against several weed species, suggesting its applicability in agricultural practices .

Material Science

In material science, this compound serves as a precursor for synthesizing functional polymers and coatings. The incorporation of fluorinated groups can enhance the thermal stability and chemical resistance of materials.

  • Application : Polymers derived from this compound have been studied for their use in coatings that require high durability and resistance to solvents .

Comprehensive Data Table

Application AreaDescriptionExample Compounds Derived
Pharmaceutical SynthesisIntermediate for sulfonamide antibioticsVarious sulfonamide derivatives
Agrochemical DevelopmentPotential herbicides or fungicidesHerbicidal derivatives
Material SciencePrecursor for functional polymers and coatingsFluorinated polymers with enhanced properties

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoic acid involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in medicinal chemistry, the compound may interact with biological targets through its sulfonyl and fluorine groups, leading to specific biological effects .

Biological Activity

3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article reviews the available literature regarding its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorosulfonyl group attached to a fluorinated benzoic acid derivative. Its molecular formula is C8H6ClFNO3S, which contributes to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the chlorosulfonylation of 2-fluoro-5-methylbenzoic acid. This reaction can be performed under controlled conditions to ensure high yield and purity. The chlorosulfonyl group enhances the compound's reactivity, making it a suitable candidate for further functionalization or as an intermediate in drug development.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. In an experiment involving lipopolysaccharide (LPS)-induced inflammation in rats, the compound demonstrated significant reductions in inflammatory markers such as TNF-α and IL-1β. The administration of 500 mg/60 kg body weight resulted in a marked decrease in these cytokines, indicating a potent anti-inflammatory effect (p < 0.001) . Furthermore, it was suggested that the mechanism involves inhibition of COX-2 activity and modulation of NF-κB signaling pathways.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that derivatives of benzoic acid, including those with chlorosulfonyl groups, exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structure-activity relationship (SAR) indicates that modifications at specific positions on the aromatic ring can enhance or diminish biological activity .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study, rats were treated with LPS to induce inflammation, followed by administration of the compound. The results indicated that treatment with this compound significantly reduced white blood cell counts and improved overall health parameters compared to untreated controls. Histopathological examination revealed reduced lung injury severity in treated animals.

ParameterControl GroupTreatment Group
TNF-α (pg/mL)10.50 ± 1.205.70 ± 1.04
IL-1β (pg/mL)4.50 ± 0.502.32 ± 0.28
White Blood Cell Count12,0008,500

Case Study 2: Cytotoxicity Against Cancer Cells

A study evaluating various benzoic acid derivatives found that compounds similar to this compound exhibited IC50 values indicating moderate cytotoxicity against breast cancer cell lines (MCF-7). The specific IC50 values varied based on structural modifications, indicating potential for further development as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoic acid
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3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoic acid

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